molecular formula C34H48N2O5 B1334000 Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate CAS No. 204316-10-9

Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate

Cat. No.: B1334000
CAS No.: 204316-10-9
M. Wt: 564.8 g/mol
InChI Key: KAPGVAORCLAAAF-RQBPZYBGSA-N
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Description

Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it valuable in peptide synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The process includes:

    Protection of the Amino Group: The amino group is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Ester: The protected amino acid is then esterified using dicyclohexylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Bases such as piperidine or morpholine are commonly used to remove the Fmoc group.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of the free amino acid.

Scientific Research Applications

Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Studied for its role in protein engineering and modification.

    Medicine: Investigated for potential therapeutic applications due to its ability to modify peptides and proteins.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves the protection and deprotection of amino groups in peptides. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective modification of peptides. This property is exploited in solid-phase peptide synthesis, where the compound helps in the stepwise construction of peptides.

Comparison with Similar Compounds

Similar Compounds

    Boc-protected amino acids: Use tert-butyloxycarbonyl (Boc) as a protecting group.

    Cbz-protected amino acids: Use benzyloxycarbonyl (Cbz) as a protecting group.

Uniqueness

Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate is unique due to its Fmoc protecting group, which offers stability under acidic conditions and easy removal under basic conditions. This makes it particularly useful in peptide synthesis compared to Boc and Cbz protecting groups, which have different stability profiles and removal conditions.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5.C12H23N/c1-13(2)21(19(24)11-20(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-10,13,18-19,21,24H,11-12H2,1-2H3,(H,23,27)(H,25,26);11-13H,1-10H2/t19-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPGVAORCLAAAF-RQBPZYBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373230
Record name (3S,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-5-methylhexanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204316-10-9
Record name (3S,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-5-methylhexanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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